3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride 3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18268290
InChI: InChI=1S/C9H9BrCl2O3S/c10-7-2-3-8(11)9(6-7)15-4-1-5-16(12,13)14/h2-3,6H,1,4-5H2
SMILES:
Molecular Formula: C9H9BrCl2O3S
Molecular Weight: 348.04 g/mol

3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18268290

Molecular Formula: C9H9BrCl2O3S

Molecular Weight: 348.04 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride -

Specification

Molecular Formula C9H9BrCl2O3S
Molecular Weight 348.04 g/mol
IUPAC Name 3-(5-bromo-2-chlorophenoxy)propane-1-sulfonyl chloride
Standard InChI InChI=1S/C9H9BrCl2O3S/c10-7-2-3-8(11)9(6-7)15-4-1-5-16(12,13)14/h2-3,6H,1,4-5H2
Standard InChI Key QHPVCTOHMQXBMM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)OCCCS(=O)(=O)Cl)Cl

Introduction

3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride is a complex organic compound featuring a sulfonyl chloride functional group, which is crucial in organic synthesis. Its molecular structure includes a propane chain linking the sulfonyl chloride group to a phenoxy ring, with bromine and chlorine substituents on the aromatic ring. This arrangement enhances its reactivity and potential biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Synthesis and Applications

The synthesis of 3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride typically involves a multi-step process that may include the reaction of appropriate precursors in the presence of bases or catalysts. This compound is significant in organic synthesis due to its ability to form various derivatives through reactions with nucleophiles.

Applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, where its reactivity can be leveraged to introduce specific functional groups.

  • Agrochemicals: Similar to pharmaceuticals, it is used in the synthesis of compounds with potential biological activity against pests or weeds.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride. These include:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
3-(4-Bromo-3-chlorophenoxy)propane-1-sulfonyl chlorideNot specified348.04Similar structure with different halogen placement
5-Bromo-2-chlorothiophene-3-sulfonyl chlorideNot specified295.99Contains thiophene instead of phenol
3-Bromo-2-chloropyridine-5-sulfonyl chlorideC5H2BrCl2NO2S290.94Contains a pyridine ring

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator